3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a fluorine atom, a methyl group, and a boron-containing dioxaborolane ring attached to an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are enzymes . These enzymes are produced by boric acid compounds, which are very important organic and chemical products .
Mode of Action
The compound interacts with its targets, the enzymes, by inducing highly reactive oxygen species . This interaction leads to changes in the enzymes, causing apoptosis of certain cancer cells .
Biochemical Pathways
The affected pathways involve the production of reactive oxygen species, which lead to apoptosis and necrosis of cancer cells . The downstream effects include the treatment of certain types of cancer, such as colon cancer .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of oxidative stress, leading to apoptosis and necrosis of cancer cells . This results in the effective treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and N-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step involves the borylation of the aniline derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aniline derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Reaction Conditions: Typical conditions for the borylation reaction include the use of a solvent such as toluene or dimethylformamide (DMF), a temperature range of 80-100°C, and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aniline moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the aniline group can be oxidized to form nitroso or nitro derivatives.
Coupling Reactions: The boron-containing dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, allowing it to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a building block for the construction of more complex molecules. Its boron-containing moiety is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to synthesize analogs of biologically active molecules, aiding in the study of structure-activity relationships and the development of new therapeutic agents.
Industry
In the materials science field, the compound can be used to create advanced materials with specific properties, such as polymers and electronic materials. Its ability to undergo various chemical transformations makes it versatile for designing materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBUWGDJGBIJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136770 | |
Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-12-5 | |
Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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